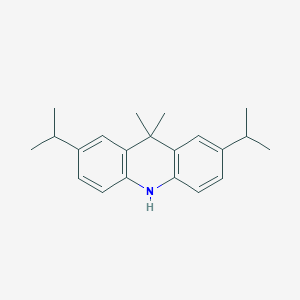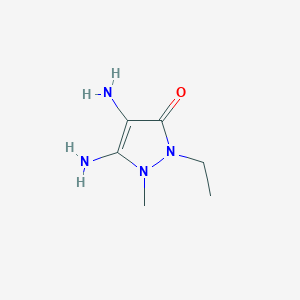
4,5-Diamino-2-ethyl-1-methyl-1H-pyrazol-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Diamino-2-ethyl-1-methyl-1H-pyrazol-3(2H)-one is a heterocyclic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. Its unique structure, featuring both amino and pyrazolone groups, makes it an interesting subject for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diamino-2-ethyl-1-methyl-1H-pyrazol-3(2H)-one typically involves the reaction of ethyl acetoacetate with hydrazine hydrate, followed by subsequent functionalization steps to introduce the amino groups. Common reaction conditions include:
Temperature: Moderate to high temperatures (50-100°C)
Solvents: Ethanol, methanol, or water
Catalysts: Acid or base catalysts, depending on the specific reaction step
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Diamino-2-ethyl-1-methyl-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the pyrazolone ring using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Aqueous or organic solvents like ethanol, methanol, dichloromethane
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolone oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
4,5-Diamino-2-ethyl-1-methyl-1H-pyrazol-3(2H)-one has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific enzymes or receptors.
Materials Science: Utilization in the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: Serving as a building block for the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 4,5-Diamino-2-ethyl-1-methyl-1H-pyrazol-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Amino-2-ethyl-1-methyl-1H-pyrazol-3(2H)-one
- 5-Amino-2-ethyl-1-methyl-1H-pyrazol-3(2H)-one
- 4,5-Diamino-1-methyl-1H-pyrazol-3(2H)-one
Uniqueness
4,5-Diamino-2-ethyl-1-methyl-1H-pyrazol-3(2H)-one is unique due to the presence of both amino groups at positions 4 and 5, which can significantly influence its chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C6H12N4O |
|---|---|
Poids moléculaire |
156.19 g/mol |
Nom IUPAC |
4,5-diamino-2-ethyl-1-methylpyrazol-3-one |
InChI |
InChI=1S/C6H12N4O/c1-3-10-6(11)4(7)5(8)9(10)2/h3,7-8H2,1-2H3 |
Clé InChI |
FEGYWPMTACVPKZ-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=O)C(=C(N1C)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-5-(chloromethyl)benzo[d]oxazole](/img/structure/B12871279.png)
![(E)-Methyl 2-amino-5-(2-(cyanoimino)-1-(6-(2-cyanopropan-2-yl)pyridin-3-yl)-3-methyl-2,3-dihydro-1H-imidazo[4,5-c]quinolin-8-yl)nicotinate](/img/structure/B12871284.png)
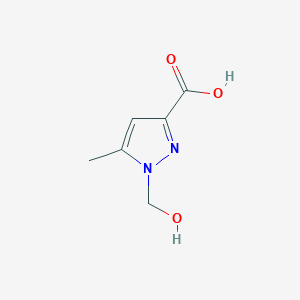
![4-[4-(Ethoxycarbonyl)cyclohex-1-en-1-yl]benzeneboronic acid](/img/structure/B12871302.png)
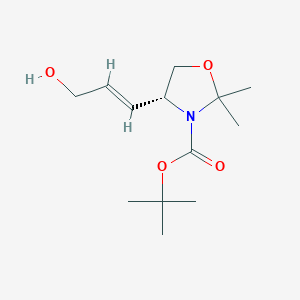
![2-(Aminomethyl)-7-(methylthio)benzo[d]oxazole](/img/structure/B12871313.png)
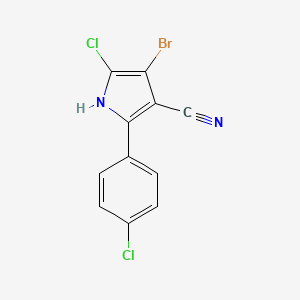
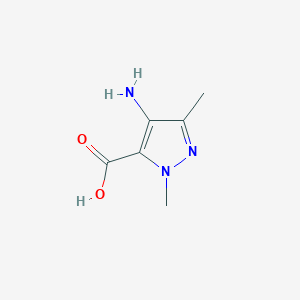
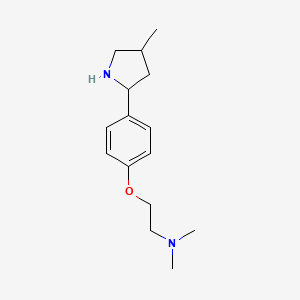


![3-Ethoxy-4,5,6,6a-tetrahydrocyclopenta[c]pyrrol-1(3aH)-one](/img/structure/B12871354.png)

